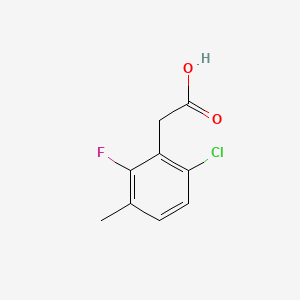

6-Chloro-2-fluoro-3-methylphenylacetic acid

Beschreibung

The exact mass of the compound 6-Chloro-2-fluoro-3-methylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(6-chloro-2-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCYTGXJQYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378643 | |

| Record name | 6-Chloro-2-fluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-93-0 | |

| Record name | 6-Chloro-2-fluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-2-fluoro-3-methylphenylacetic acid CAS number

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylphenylacetic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS No: 261762-93-0), a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. This document details the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and describes robust analytical methodologies for its characterization and quality control. Furthermore, it discusses its potential applications and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

6-Chloro-2-fluoro-3-methylphenylacetic acid is a substituted phenylacetic acid derivative. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, makes it a valuable building block for creating complex molecular architectures.

CAS Number : 261762-93-0[1][2][3] Molecular Formula : C₉H₈ClFO₂[1][3][4] Synonyms : 2-(6-Chloro-2-fluoro-3-methylphenyl)acetic acid[1] MDL Number : MFCD01631375[1][3][4]

The core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 202.61 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Store in a cool, dry, well-ventilated place | [6] |

Synthesis and Purification

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. While multiple routes to 6-Chloro-2-fluoro-3-methylphenylacetic acid are conceivable, a common and reliable strategy involves the conversion of a substituted toluene derivative. The following multi-step pathway is presented as a representative and technically sound approach.

Proposed Synthetic Pathway

The synthesis begins with the commercially available starting material, 2-chloro-6-fluoro-3-methyltoluene, and proceeds through a benzylic bromination followed by cyanation and subsequent hydrolysis to yield the target carboxylic acid.

Caption: Proposed synthesis of 6-Chloro-2-fluoro-3-methylphenylacetic acid.

Detailed Experimental Protocol and Rationale

Step 1: Free-Radical Bromination The synthesis is initiated by the selective bromination of the benzylic methyl group.

-

Protocol : To a solution of 2-chloro-6-fluoro-3-methyltoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). The mixture is heated to reflux under inert atmosphere for 4-6 hours.

-

Causality : NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. AIBN serves as a radical initiator, which, upon thermal decomposition, starts the chain reaction. The reaction is performed under reflux to provide the necessary activation energy for homolytic cleavage of the N-Br bond and initiation.

Step 2: Nucleophilic Substitution (Cyanation) The resulting benzyl bromide is a potent electrophile, readily undergoing substitution.

-

Protocol : The crude 2-(bromomethyl)-1-chloro-3-fluoro-6-methylbenzene is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added portion-wise, and the mixture is heated to 60°C until TLC analysis indicates complete consumption of the starting material.

-

Causality : This is a classic Sₙ2 reaction. DMSO is an ideal polar aprotic solvent that solvates the sodium cation, leaving the cyanide anion highly nucleophilic and reactive. The reaction yields the corresponding acetonitrile intermediate, which is a direct precursor to the desired carboxylic acid.

Step 3: Nitrile Hydrolysis The final step involves the robust hydrolysis of the nitrile functional group.

-

Protocol : The acetonitrile intermediate is added to an aqueous solution of sulfuric acid (e.g., 50% v/v). The mixture is heated to reflux for 8-12 hours. Upon cooling, the carboxylic acid product precipitates and can be collected by filtration.

-

Causality : Acid-catalyzed hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: initial conversion to an amide, followed by hydrolysis of the amide to the carboxylic acid and an ammonium salt. The harsh conditions (strong acid and high temperature) are necessary to drive both steps to completion.

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture, to yield a product of high purity.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.

Analytical Workflow

The following workflow ensures comprehensive characterization of the final product.

Caption: Standard workflow for analytical characterization.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : This is the primary method for determining purity.

-

Protocol : A reverse-phase C18 column is used with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. Detection is performed using a UV detector at approximately 270 nm.

-

Rationale : The acidic mobile phase additive suppresses the ionization of the carboxylic acid group, resulting in sharp, symmetrical peaks and reproducible retention times. This method is highly effective for separating the target compound from starting materials or by-products.[7][8]

-

-

Mass Spectrometry (MS) : Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. The expected mass corresponding to the molecular formula C₉H₈ClFO₂ (202.61 g/mol ) should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation. The spectra will provide precise information on the arrangement of atoms and confirm the specific substitution pattern on the phenyl ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This method is used to identify key functional groups. A broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid moiety.

Applications in Research and Development

6-Chloro-2-fluoro-3-methylphenylacetic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse chemical transformations.

-

Pharmaceutical Synthesis : Phenylacetic acid derivatives are precursors to many active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). The chloro, fluoro, and methyl substituents can be used to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[9]

-

Agrochemical Development : Similar to pharmaceuticals, the structural motifs present in this molecule are found in various herbicides and pesticides. It can serve as a starting point for the synthesis of more complex bioactive compounds for crop protection.[10]

-

Material Science : As a bespoke organic molecule, it can be used in the synthesis of specialized polymers, liquid crystals, or other advanced materials where fine-tuning of electronic and physical properties is required.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear protective gloves (e.g., nitrile rubber).[1]

-

Eye Protection : Use chemical safety goggles or a face shield.[1]

-

Skin and Body Protection : Wear a lab coat or suitable protective clothing.[1]

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.[11]

-

-

First-Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water.[1]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.[1]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Storage and Stability :

References

-

Oakwood Chemical. 6-Chloro-2-fluoro-3-methylphenylacetic acid. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. Available at: [Link]

-

Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Available at: [Link]

-

Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Available at: [Link]

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Available at: [Link]

-

Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. Available at: [Link]

- Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 6-CHLORO-2-FLUORO-3-METHYLPHENYLACETIC ACID | 261762-93-0 [amp.chemicalbook.com]

- 3. 6-Chloro-2-fluoro-3-methylphenylacetic acid [oakwoodchemical.com]

- 4. 6-Chloro-2-fluoro-3-methylphenylacetic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. 6-Chloro-2,4-difluoro-3-methylphenylacetic acid [cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 9. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 10. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

physicochemical properties of 6-Chloro-2-fluoro-3-methylphenylacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylphenylacetic acid

Introduction

6-Chloro-2-fluoro-3-methylphenylacetic acid is a halogenated and methylated derivative of phenylacetic acid. As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties is not merely a preliminary step but the very foundation upon which its entire development trajectory is built. These properties govern everything from its absorption and distribution in the body to its formulation into a stable and effective dosage form.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical characteristics of 6-Chloro-2-fluoro-3-methylphenylacetic acid. It moves beyond a simple listing of data points to offer insights into the experimental methodologies used for their determination and the profound implications of these properties for drug discovery and development. The narrative is structured to provide not just the "what," but the "how" and "why," reflecting the perspective of a senior application scientist.

Chemical Identity and Structure

The unique substitution pattern on the phenyl ring—a chlorine atom, a fluorine atom, and a methyl group—dictates the electronic and steric nature of the molecule, which in turn influences its reactivity, interactions with biological targets, and overall physicochemical behavior.

-

Chemical Name: 6-Chloro-2-fluoro-3-methylphenylacetic acid

-

Synonyms: 2-(6-Chloro-2-fluoro-3-methylphenyl)acetic acid[4]

-

CAS Number: 261762-93-0[4]

-

Molecular Weight: 202.61 g/mol [5]

-

Physical State: Solid[6]

Chemical Structure:

Caption: The chemical structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties that are critical for the evaluation of this compound. While extensive literature data for this specific molecule is not publicly available, this section outlines the parameters that must be determined experimentally.

| Property | Value | Significance in Drug Development |

| Melting Point (°C) | To be determined | Purity indicator; influences manufacturing and stability. |

| Aqueous Solubility | To be determined | Crucial for absorption and formulation; a key parameter in the Biopharmaceutical Classification System (BCS).[7][8] |

| pKa | To be determined | Governs the degree of ionization at different physiological pHs, affecting solubility, permeability, and receptor binding.[3][9] |

| LogP (Octanol/Water) | To be determined | Measures lipophilicity, which is a primary determinant of membrane permeability and a component of "drug-likeness" rules.[10][11] |

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections detail the standard methodologies for determining the properties listed above.

pKa Determination by Potentiometric Titration

The carboxylic acid moiety in 6-Chloro-2-fluoro-3-methylphenylacetic acid makes its pKa a critical parameter. The extent of its ionization will vary significantly between the acidic environment of the stomach and the more neutral pH of the small intestine and bloodstream, directly impacting its absorption and distribution.[9] Potentiometric titration is a reliable method for its determination.[12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Causality and Self-Validation:

-

Why a co-solvent? Many organic acids have poor water solubility. A co-solvent ensures the compound remains dissolved throughout the titration, preventing precipitation that would invalidate the results.

-

Why a strong base? A strong base ensures a sharp and clear inflection point in the titration curve, allowing for accurate determination of the equivalence point and, consequently, the pKa.

-

System Validation: The protocol is validated by first titrating a known standard with a similar pKa (e.g., benzoic acid) to ensure the accuracy of the titrant concentration, pH meter calibration, and overall procedure.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination by Shake-Flask Method

LogP, the partition coefficient between n-octanol and water, is a cornerstone for predicting a drug's ability to cross biological membranes.[10] The shake-flask method, though labor-intensive, remains the "gold standard" for its accuracy.[11][13]

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. A suitable buffer (e.g., phosphate buffer, pH 7.4) is used for the aqueous phase to mimic physiological conditions, in which case the measurement is for LogD.[10][14]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Causality and Self-Validation:

-

Why pre-saturate phases? N-octanol and water are partially miscible. Pre-saturation prevents volume changes during the experiment that would alter the concentration and lead to inaccurate results.

-

Why pH 7.4? For an ionizable compound like this, measuring the distribution coefficient (LogD) at physiological pH (7.4) is more relevant for predicting in vivo behavior than the LogP of the neutral species alone.[10]

-

System Validation: The method should be validated using compounds with known LogP values spanning a range that includes the expected value for the test compound. This ensures the reliability of the entire process, from equilibration to analytical quantification.

Implications for Drug Development

The are not just academic data points; they are critical predictors of its potential success as a therapeutic agent. They directly inform its classification within the Biopharmaceutical Classification System (BCS), a framework that categorizes drugs based on their aqueous solubility and intestinal permeability to predict their in vivo performance.[7][8][15]

The BCS classifies drugs into four categories:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Connecting Properties to BCS Classification:

-

Solubility: The experimentally determined aqueous solubility will directly determine if the compound is "high" or "low" solubility according to BCS guidelines.[16]

-

Permeability: While direct measurement is complex, LogP serves as a strong surrogate. A high LogP (typically 1-3) often correlates with high membrane permeability. The fluorine and chlorine atoms on the ring are expected to increase lipophilicity.

Based on the structure—an acidic, relatively small molecule with halogen substitutions—one might hypothesize that it could fall into BCS Class II (low solubility, high permeability). If this is the case, formulation strategies would need to focus on enhancing solubility, for example, through salt formation, amorphous solid dispersions, or lipid-based formulations.

Caption: Relationship between physicochemical properties and drug development.

Conclusion

The comprehensive physicochemical characterization of 6-Chloro-2-fluoro-3-methylphenylacetic acid is an indispensable phase in its scientific evaluation. By employing robust experimental methodologies to determine its solubility, pKa, and lipophilicity, researchers can gain critical insights into its likely in vivo behavior. This data-driven approach, grounded in frameworks like the Biopharmaceutical Classification System, enables informed decisions in formulation development, accelerates the drug development process, and ultimately increases the probability of translating a promising molecule into a viable therapeutic.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

-

Gothwal, A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. Retrieved from [Link]

-

The BCS (Biopharmaceutical Classification System). (n.d.). Biorelevant.com. Retrieved from [Link]

-

Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences, 100(11), 4940-4951. Retrieved from [Link]

-

The Role of Biopharmaceutical Classification System in Drug Development. (2023). American Journal of Pharmaceutics - Austra & Lian. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). IDEAS/RePEc. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

pKa. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

-

pKa Value Determination Guidance 2024. (2021). PharmaeliX. Retrieved from [Link]

-

6-Chloro-2-fluoro-3-methylphenylacetic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

SAFETY DATA SHEET. (2026). Thermo Fisher Scientific. Retrieved from [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 2. researchgate.net [researchgate.net]

- 3. ijirss.com [ijirss.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 6-Chloro-2-fluoro-3-methylphenylacetic acid [oakwoodchemical.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorelevant.com [biorelevant.com]

6-Chloro-2-fluoro-3-methylphenylacetic acid molecular structure

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylphenylacetic acid: Structure, Synthesis, and Characterization

Executive Summary

6-Chloro-2-fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. Its multifaceted structure, featuring halogen (chlorine and fluorine) and methyl functional groups on a phenylacetic acid scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic pathways, methods for structural elucidation, and its potential applications as a key intermediate in medicinal chemistry and materials science. Furthermore, this document outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Molecular Identity and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring dictates the compound's reactivity and potential biological activity. Understanding its fundamental properties is the first step in harnessing its synthetic potential.

Chemical Identifiers

A consistent and accurate identification of a chemical entity is crucial for regulatory compliance, literature searches, and experimental reproducibility. The key identifiers for 6-Chloro-2-fluoro-3-methylphenylacetic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(6-Chloro-2-fluoro-3-methylphenyl)acetic acid | [1] |

| CAS Number | 261762-93-0 | [1][2][3] |

| Molecular Formula | C₉H₈ClFO₂ | [1][3][4] |

| Molecular Weight | 202.61 g/mol | [3][4] |

| Synonyms | (6-Chloro-2-fluoro-3-methylphenyl)acetic acid | [5] |

| MDL Number | MFCD01631375 | [1][4] |

Molecular Structure

The molecular structure consists of a central benzene ring substituted with a chloro, a fluoro, a methyl, and an acetic acid group. The ortho-fluoro and ortho-chloro substituents relative to the acetic acid side chain create significant steric and electronic effects, influencing the molecule's conformation and reactivity.

Caption: 2D structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid.

Physicochemical Data

While extensive experimental data is not widely published, key physicochemical properties can be predicted or are available from suppliers. These parameters are essential for designing experimental conditions, such as selecting appropriate solvent systems for reactions or purification.

| Property | Value / Description | Notes |

| Physical Form | Solid | Typically a powder or crystalline solid. |

| Solubility | Soluble in organic solvents like methanol, acetone, diethyl ether. | Phenylacetic acids generally exhibit limited solubility in water but dissolve in basic aqueous solutions upon deprotonation.[6] |

| pKa | Estimated ~4.0-4.5 | The carboxylic acid proton's acidity is influenced by the electron-withdrawing effects of the halogen substituents. |

| LogP | Predicted ~2.5-3.0 | The presence of halogens and a methyl group suggests moderate lipophilicity, a key parameter in drug design.[7] |

Proposed Synthesis and Purification

A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. While a specific, validated protocol for 6-Chloro-2-fluoro-3-methylphenylacetic acid is not publicly detailed, a plausible multi-step synthesis can be devised based on established organometallic and substitution reactions. The following represents a logical, though hypothetical, pathway.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-C bond between the phenyl ring and the acetic acid side chain. This suggests a precursor like a benzyl halide or benzyl cyanide, which can be elaborated to the carboxylic acid. The substituted benzene ring itself can be constructed from a simpler, commercially available starting material like a substituted aniline or toluene through sequential halogenation and functional group transformations.

Proposed Synthetic Protocol

Objective: To synthesize 6-Chloro-2-fluoro-3-methylphenylacetic acid from a commercially available substituted toluene.

Step 1: Benzylic Bromination of 1-Chloro-3-fluoro-2-methylbenzene

-

To a solution of 1-chloro-3-fluoro-2-methylbenzene in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture under reflux with irradiation from a UV lamp for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-1-chloro-3-fluorobenzene.

-

Causality: Free-radical bromination with NBS is highly selective for the benzylic position, allowing for the introduction of a reactive handle without affecting the aromatic ring.

-

Step 2: Cyanation of the Benzyl Bromide

-

Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN) and heat the mixture to 50-60 °C.

-

Monitor the reaction by TLC. The displacement of bromide with cyanide is typically efficient.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding benzyl cyanide.

-

Causality: The Sₙ2 reaction between the electrophilic benzylic carbon and the cyanide nucleophile is a classic and reliable method for forming the carbon-carbon bond necessary for the acetic acid side chain.

-

Step 3: Hydrolysis of the Benzyl Cyanide

-

To the crude benzyl cyanide, add an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 20% NaOH).

-

Heat the mixture under reflux for several hours. The nitrile will first hydrolyze to an amide and then to the carboxylic acid.

-

Cool the reaction mixture. If acidic hydrolysis was used, carefully neutralize with a base until the product precipitates. If basic hydrolysis was used, acidify with concentrated HCl until the pH is ~2, causing the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile functional group to a carboxylic acid, completing the synthesis of the target molecule.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Purification

The crude product obtained from the final step should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes), to achieve high purity suitable for research applications. Purity can be assessed using HPLC and melting point analysis.

Structural Elucidation

Confirming the molecular structure of the synthesized compound is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that support the proposed structure. While experimental data is limited, predicted collision cross-section (CCS) values for the [M-H]⁻ ion provide a useful analytical parameter.[8]

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M-H]⁻ | 201.01240 | 137.3 |

| [M+H]⁺ | 203.02696 | 135.4 |

| [M+Na]⁺ | 225.00890 | 146.1 |

Data sourced from PubChemLite for the isomeric 2-chloro-6-fluoro-3-methylphenylacetic acid.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms.

-

¹H NMR: Expected signals would include a singlet for the CH₃ group (~2.2-2.4 ppm), a singlet for the CH₂ group of the acetic acid side chain (~3.6-3.8 ppm), two aromatic protons in the aromatic region (~7.0-7.5 ppm) exhibiting splitting due to H-F coupling, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Approximately 9 distinct carbon signals would be expected, including the carbonyl carbon (~175-180 ppm), six aromatic carbons (with C-F coupling visible), the CH₂ carbon, and the CH₃ carbon.

-

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

A very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.

-

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

C-Cl and C-F stretching bands in the fingerprint region.

Applications in Research and Development

6-Chloro-2-fluoro-3-methylphenylacetic acid is primarily utilized as a chemical intermediate or a scaffold for building more complex molecules.[1] Its value lies in the strategic placement of functional groups that can be used for further chemical modifications.

Role as a Synthetic Intermediate

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of other groups, such as esters, amides, acid chlorides, or alcohols (via reduction). This allows for the incorporation of the substituted phenyl ring into larger molecules. For example, the conversion of phenylacetic acids into α-chloroketones is a known transformation that opens pathways to various pharmaceutical intermediates.[9] Similarly, O-alkylation reactions using the carboxylic acid group are common in the synthesis of compounds like benzofurans.[10]

Potential in Medicinal Chemistry

The phenylacetic acid scaffold is a well-known "privileged structure" in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The specific substitution pattern of 6-Chloro-2-fluoro-3-methylphenylacetic acid offers several advantages for drug design:

-

Fluorine: The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa.

-

Chlorine: The chloro group can fill hydrophobic pockets in target proteins and serves as a potential vector for further modification.

-

Methyl Group: Provides steric bulk and can influence the molecule's orientation within a binding site.

This compound serves as an excellent starting point for generating a library of derivatives for screening against various biological targets.

Caption: Role as a core scaffold in a drug discovery workflow.

Safety and Handling

Proper handling of all laboratory chemicals is essential to ensure personnel safety. 6-Chloro-2-fluoro-3-methylphenylacetic acid is classified as an irritant.[1]

Hazard Identification

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Data sourced from a supplier Safety Data Sheet (SDS).[1]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[1]

Conclusion

6-Chloro-2-fluoro-3-methylphenylacetic acid represents a highly functionalized and synthetically valuable building block. Its combination of halogen and alkyl substituents on a privileged phenylacetic acid core makes it an attractive starting material for creating novel compounds in the fields of drug discovery and materials science. While detailed experimental protocols and characterization data are not widely disseminated, its properties and reactivity can be reliably inferred from established chemical principles. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for scientists looking to explore the potential of this versatile chemical intermediate.

References

-

PubChemLite. 2-chloro-6-fluoro-3-methylphenylacetic acid (C9H8ClFO2). PubChemLite. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222). HMDB. [Link]

-

PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 6-Chloro-2-fluoro-3-methylphenylacetic acid. Oakwood Chemical. [Link]

-

FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916). FooDB. [Link]

-

Wikipedia. Chloroacetic acid. Wikimedia Foundation. [Link]

-

Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]

- Google Patents. (2012). CN102633623A - Methylphenylacetic acid preparation method.

-

Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6). [Link]

-

Lemmerer, A., & Ninmey, C. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]

-

Organic Syntheses. coumarone. Organic Syntheses. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 6-CHLORO-2-FLUORO-3-METHYLPHENYLACETIC ACID | 261762-93-0 [amp.chemicalbook.com]

- 3. 6-Chloro-2-fluoro-3-methylphenylacetic acid [oakwoodchemical.com]

- 4. 6-Chloro-2-fluoro-3-methylphenylacetic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. parchem.com [parchem.com]

- 6. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-chloro-6-fluoro-3-methylphenylacetic acid (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]

- 9. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Spectral Analysis of 6-Chloro-2-fluoro-3-methylphenylacetic acid

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 6-Chloro-2-fluoro-3-methylphenylacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the rationale behind experimental choices and the interpretation of spectral data, offering a practical framework for the analysis of complex small molecules.

Introduction: The Analytical Imperative

6-Chloro-2-fluoro-3-methylphenylacetic acid is a substituted phenylacetic acid derivative. Compounds of this class are prevalent in medicinal chemistry and materials science. Phenylacetic acids, for instance, are utilized in the production of pharmaceuticals like penicillin G and diclofenac.[1] The precise arrangement of the chloro, fluoro, and methyl substituents on the phenyl ring, along with the acetic acid side chain, dictates the molecule's chemical and biological properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. This guide will outline the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this.

Molecular Structure and Predicted Spectral Overview

Before delving into the specifics of each technique, it is crucial to understand the molecular structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid and anticipate the general features of its spectra.

Caption: Molecular Structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of 6-Chloro-2-fluoro-3-methylphenylacetic acid, both ¹H and ¹³C NMR, along with 2D techniques, are indispensable for unambiguous structure confirmation.[2]

Experimental Protocol: NMR Data Acquisition

Caption: A typical workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[3] However, for carboxylic acids, the acidic proton signal can be very broad and its chemical shift concentration-dependent.[4] If the carboxylic acid proton is of particular interest or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. DMSO-d₆ slows down the rate of proton exchange, resulting in a sharper -COOH signal.[5]

-

Concentration : A concentration of 5-10 mg in 0.6-1.0 mL of solvent is generally recommended for ¹H NMR to achieve a good signal-to-noise ratio without causing issues with solubility or line broadening.[3]

Predicted ¹H NMR Spectrum

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[6] Its position is sensitive to concentration and solvent. |

| Ar-H (Position 4) | 7.0 - 7.2 | Doublet of Doublets | 1H | This proton is ortho to a hydrogen and meta to a fluorine. It will be split by both, resulting in a doublet of doublets. Aromatic protons generally resonate between 6.5 and 8.0 ppm. |

| Ar-H (Position 5) | 6.9 - 7.1 | Doublet of Doublets | 1H | This proton is ortho to a hydrogen and para to a fluorine. It will also appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine. |

| -CH₂- | 3.6 - 3.8 | Singlet | 2H | The methylene protons are adjacent to an aromatic ring and a carbonyl group, both of which are deshielding. Their signal is expected to be a singlet as there are no adjacent protons. |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | The methyl group is attached to the aromatic ring. Its signal will be a singlet and will appear in the typical range for benzylic protons. |

Predicted ¹³C NMR Spectrum

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| -COOH | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[6] |

| Ar-C (Substituted) | 120 - 160 | The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, F, CH₃, and the acetic acid group). The carbon attached to fluorine will show a large C-F coupling constant. |

| Ar-CH | 115 - 135 | The protonated aromatic carbons will appear in this region. |

| -CH₂- | 35 - 45 | The methylene carbon is deshielded by the adjacent aromatic ring and carbonyl group. |

| -CH₃ | 15 - 25 | The methyl carbon attached to the aromatic ring will appear in the aliphatic region. |

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides significant information, 2D NMR experiments are crucial for definitive assignment.

-

COSY (Correlation Spectroscopy) : Would confirm the coupling between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure. For example, the methylene protons would show a correlation to the carboxylic carbon and several aromatic carbons.[7]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: MS Data Acquisition

For a volatile and thermally stable compound like 6-Chloro-2-fluoro-3-methylphenylacetic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection : Inject the solution into the GC, where the compound is vaporized and separated from the solvent.

-

Ionization : In the mass spectrometer, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

Caption: Predicted major fragmentation pathways for 6-Chloro-2-fluoro-3-methylphenylacetic acid.

-

Molecular Ion Peak ([M]⁺˙) : The molecular weight of C₉H₈ClFO₂ is 202.61. The mass spectrum will show a molecular ion peak at m/z 202. Due to the presence of chlorine, there will be a characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]

-

Major Fragment Ions :

-

Loss of the Carboxyl Group (-COOH) : A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), which would result in a fragment ion at m/z 157/159.[9]

-

Loss of the Acetic Acid Side Chain (-CH₂COOH) : Cleavage of the bond between the aromatic ring and the methylene group would lead to the loss of the entire side chain (59 Da), resulting in a fragment at m/z 143/145.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample, ATR-FTIR is the most convenient method as it requires minimal sample preparation.[10]

-

Background Spectrum : A background spectrum of the clean ATR crystal is recorded.

-

Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application : A pressure arm is used to ensure good contact between the sample and the crystal.[7]

-

Spectrum Acquisition : The IR spectrum of the sample is recorded.

Predicted IR Spectrum

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding.[6] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the aromatic ring.[11] |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds in the methyl and methylene groups.[11] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[4] |

| C=C (Aromatic) | 1450 - 1600 | Medium | In-ring carbon-carbon stretching vibrations of the phenyl group.[11] |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O single bond stretch in the carboxylic acid group.[4] |

| C-Cl | 600 - 800 | Strong | The carbon-chlorine bond stretch. |

| C-F | 1000 - 1400 | Strong | The carbon-fluorine bond stretch. |

Data Integration: A Holistic Approach to Structural Verification

While each spectroscopic technique provides valuable pieces of the puzzle, the true power lies in their combined interpretation.

-

The IR spectrum would quickly confirm the presence of the carboxylic acid functional group and the aromatic ring.

-

The mass spectrum would provide the molecular weight and elemental composition (from high-resolution MS), with the characteristic isotopic pattern confirming the presence of one chlorine atom.

-

The ¹H and ¹³C NMR spectra would then be used to piece together the exact connectivity of the atoms, and 2D NMR experiments would be used to definitively assign the positions of the substituents on the aromatic ring.

By integrating the data from these three techniques, a researcher can confidently and unambiguously confirm the structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

UCLA. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. CASPRE [caspre.ca]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

6-Chloro-2-fluoro-3-methylphenylacetic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-2-fluoro-3-methylphenylacetic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and developability. Low solubility is a major hurdle in drug discovery, often leading to poor bioavailability, challenging formulation development, and unreliable in vitro assay results.[1][2] This technical guide provides a comprehensive overview of the solubility profile of 6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS No. 261762-93-0), a substituted phenylacetic acid derivative of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into the theoretical framework governing its pH-dependent aqueous solubility, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and similar weakly acidic compounds.

Physicochemical Characterization

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. 6-Chloro-2-fluoro-3-methylphenylacetic acid is a solid organic molecule whose structure dictates its solubility.[3]

Table 1: Physicochemical Properties of 6-Chloro-2-fluoro-3-methylphenylacetic Acid

| Property | Value | Source | Significance |

| CAS Number | 261762-93-0 | [4][5] | Unique chemical identifier. |

| Molecular Formula | C₉H₈ClFO₂ | [4][5] | Defines the elemental composition. |

| Molecular Weight | 202.61 g/mol | [4][5] | Influences diffusion and dissolution rates. |

| Physical Form | Solid | [3] | Indicates that dissolution is a key process for solubilization. |

| Predicted pKa | 3.77 ± 0.10 | [4] | The predicted acid dissociation constant is the most critical parameter for understanding pH-dependent solubility. This value indicates that the compound is a weak acid. |

The carboxylic acid moiety is the ionizable center of the molecule. The predicted pKa of 3.77 suggests that at physiological pHs (e.g., in the small intestine, pH 6.5-7.5), the compound will exist predominantly in its ionized, more water-soluble carboxylate form.[6]

Theoretical Framework: pH-Dependent Aqueous Solubility

For an ionizable compound like 6-Chloro-2-fluoro-3-methylphenylacetic acid, aqueous solubility is not a single value but a function of pH. The relationship is reliably described by the Henderson-Hasselbalch equation.[7][8][9]

The total solubility (S) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For a weak acid, the equation is:

S = S₀ (1 + 10^(pH - pKa))

-

S₀ (Intrinsic Solubility): This is the solubility of the neutral, un-ionized form of the acid. It is the baseline solubility observed at pH values at least 2 units below the pKa, where the compound is almost entirely protonated.

-

pKa: The pH at which 50% of the compound is in its ionized form and 50% is in its un-ionized form.[10]

-

S (Total Solubility): As the pH of the solution increases above the pKa, the equilibrium shifts towards the ionized (deprotonated) form, which is more polar and thus more water-soluble, leading to a logarithmic increase in total solubility.[11][12]

Caption: Relationship between pH, pKa, and ionization state for a weak acid.

Experimental Determination of Solubility

The choice of solubility assay depends on the stage of drug development. Early discovery often prioritizes speed and throughput (Kinetic Solubility), while lead optimization and formulation require high accuracy (Thermodynamic Solubility).[2]

Thermodynamic "Equilibrium" Solubility

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[13][14] The shake-flask method is the most reliable and widely used technique for this purpose.[15][16]

Causality: This protocol is designed to ensure that the dissolved solute is in true equilibrium with the excess solid phase, providing a definitive measure of saturation solubility. The extended incubation time is critical to overcome kinetic barriers to dissolution, especially for crystalline solids.

-

Preparation:

-

Add an excess amount of solid 6-Chloro-2-fluoro-3-methylphenylacetic acid to a series of glass vials. A visual excess of solid material must remain at the end of the experiment to ensure saturation.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH points: 2.0, 5.0, 7.4, 9.0).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for highly crystalline or poorly soluble compounds.[13][17]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) into a clean collection plate or vial. Centrifugation at high speed is an alternative to filtration.

-

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant (appropriately diluted, if necessary) using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

-

Calculate the concentration of the dissolved compound in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility at that specific pH and temperature.

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

This high-throughput method is used for rapid screening in early drug discovery.[1] It measures the solubility of a compound upon its precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.

Causality: This method mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO. It measures how readily a compound precipitates, which is a kinetic process. The results can be higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[15]

-

Preparation:

-

Prepare a high-concentration stock solution of 6-Chloro-2-fluoro-3-methylphenylacetic acid in 100% DMSO (e.g., 10 mM).[18]

-

Dispense a small volume (e.g., 1-2 µL) of the DMSO stock into the wells of a 96- or 384-well microplate.

-

-

Precipitation:

-

Rapidly add the desired aqueous buffer to each well to achieve the target compound concentration, ensuring the final DMSO concentration is low (typically ≤1%).[17]

-

Mix the plate thoroughly.

-

-

Incubation & Measurement:

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.

-

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Solubility in Organic Solvents

Table 2: Solubility of Phenylacetic Acid in Various Organic Solvents at 25°C (for reference)

| Solvent | Molar Solubility (mol/L) |

| Chloroform | 4.422 |

| Acetylene Tetrachloride | 4.513 |

| Trichlorethylene | 3.29 |

| Carbon Tetrachloride | 1.842 |

| Data sourced from PubChem.[20] |

This data suggests that phenylacetic acid derivatives are generally soluble in chlorinated and other common organic solvents. The specific solubility of 6-Chloro-2-fluoro-3-methylphenylacetic acid would need to be determined experimentally following a protocol similar to the shake-flask method, with the final quantification step adapted for the organic solvent (e.g., gravimetric analysis after solvent evaporation or HPLC).

Conclusion

The solubility profile of 6-Chloro-2-fluoro-3-methylphenylacetic acid is characteristic of a weak acid. Its aqueous solubility is predicted to be highly dependent on pH, exhibiting low intrinsic solubility in acidic conditions and increasing significantly as the pH rises above its predicted pKa of 3.77. For accurate characterization, the shake-flask method is recommended to determine its thermodynamic solubility across a range of pH values. For high-throughput screening purposes, kinetic solubility assays provide a rapid and valuable, albeit potentially overestimated, assessment. A comprehensive understanding of this solubility profile, generated through the robust experimental and theoretical approaches outlined in this guide, is indispensable for advancing the development of this compound as a potential therapeutic agent.

References

-

Kramer, S. F., & Flynn, G. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 357-362. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]

-

Bio-Ascent. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Goodman, C. B., & Kotecki, J. E. (n.d.). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

-

Singh, S., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4). [Link]

-

JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

-

Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3. [Link]

-

Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

University of California, Santa Cruz. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

-

Lab Report. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(7), 905-909. [Link]

-

Chinese Center for Disease Control and Prevention. (2018). Potentiometric titration. Protocols.io. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]

-

Oakwood Chemical. (n.d.). 6-Chloro-2-fluoro-3-methylphenylacetic acid. [Link]

-

FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). [Link]

-

ChemBK. (n.d.). 3-Fluoro-2-Methylphenylacetic Acid. [Link]

-

ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, chloro-, methyl ester (CAS 96-34-4). [Link]

-

Wiley-VCH. (n.d.). Chloroacetic Acids. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 6-CHLORO-2-FLUORO-3-METHYLPHENYLACETIC ACID | 261762-93-0 [amp.chemicalbook.com]

- 5. 6-Chloro-2-fluoro-3-methylphenylacetic acid [oakwoodchemical.com]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. youtube.com [youtube.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. scielo.br [scielo.br]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Chloro-2-fluoro-3-methylphenylacetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Two primary, scientifically robust synthetic routes are detailed, originating from readily accessible starting materials. The first pathway proceeds via the side-chain chlorination of a substituted toluene, followed by cyanation and subsequent hydrolysis. The second route employs the versatile Willgerodt-Kindler reaction on a corresponding acetophenone derivative. This document offers in-depth procedural outlines, mechanistic insights, and a comparative analysis of the two approaches to empower researchers and drug development professionals in their synthetic endeavors.

Introduction

6-Chloro-2-fluoro-3-methylphenylacetic acid is a highly functionalized aromatic carboxylic acid derivative. The unique substitution pattern on the phenyl ring, featuring a chlorine atom, a fluorine atom, and a methyl group, imparts specific steric and electronic properties that are of significant interest in medicinal chemistry and materials science. The phenylacetic acid moiety is a common scaffold in a variety of biologically active molecules. This guide is intended to serve as a practical and in-depth resource for the chemical synthesis of this important compound.

Part 1: Synthesis via Side-Chain Halogenation and Cyanation

This pathway represents a classical and reliable approach for the synthesis of phenylacetic acids, commencing with the appropriately substituted toluene. The overall strategy involves the introduction of a reactive benzylic halide, which is then converted to a nitrile, a direct precursor to the desired carboxylic acid.

Logical Workflow

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Step 1: Synthesis of the Starting Material: 6-Chloro-2-fluoro-3-methylacetophenone

The acetophenone starting material can be prepared via a Friedel-Crafts acylation of the corresponding substituted benzene. [1][2][3][4]The availability of 2'-Chloro-6'-fluoro-3'-methylacetophenone from commercial suppliers also presents a direct entry point to this pathway. [5][6] Protocol (Friedel-Crafts Acylation):

-

1-Chloro-3-fluoro-2-methylbenzene is treated with acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride. [3][4][7]2. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.

-

The reaction mixture is worked up by quenching with acid and water, followed by extraction and purification to yield 6-Chloro-2-fluoro-3-methylacetophenone.

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| Acetyl Chloride | 1.0 - 1.2 equivalents | The acylating agent. |

| Aluminum Chloride | 1.1 - 1.5 equivalents | The Lewis acid catalyst that activates the acylating agent. |

| Solvent | Dichloromethane | An inert solvent that facilitates the reaction. |

Step 2: The Willgerodt-Kindler Reaction

This reaction converts the acetophenone into a thioamide in a one-pot procedure. [8][9][10][11] Protocol:

-

A mixture of 6-Chloro-2-fluoro-3-methylacetophenone, elemental sulfur, and a secondary amine such as morpholine is heated. [8][9]2. The reaction is typically run at reflux temperature for several hours.

-

The intermediate thioamide is formed, which can be isolated or directly hydrolyzed in the next step.

Step 3: Hydrolysis of the Thioamide Intermediate

The thioamide is hydrolyzed to the final carboxylic acid product under either acidic or basic conditions.

Protocol (Basic Hydrolysis):

-

The crude thioamide from the Willgerodt-Kindler reaction is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated at reflux to drive the hydrolysis.

-

After cooling, the reaction mixture is acidified with a strong acid, which precipitates the 6-Chloro-2-fluoro-3-methylphenylacetic acid.

-

The product is collected by filtration and purified by recrystallization.

Comparative Analysis of the Synthetic Pathways

| Feature | Pathway 1: Side-Chain Halogenation | Pathway 2: Willgerodt-Kindler Reaction |

| Starting Materials | Substituted toluene | Substituted benzene/acetophenone |

| Number of Steps | 3-4 steps | 2-3 steps |

| Key Reactions | Free-radical chlorination, Cyanation | Friedel-Crafts acylation, Willgerodt-Kindler reaction |

| Reagents & Conditions | Can involve hazardous reagents like cyanides and radical initiators. | Often requires high temperatures and odorous sulfur compounds. |

| Scalability | Generally scalable, with established industrial precedent for similar processes. | Can be scalable, but the work-up of the Willgerodt-Kindler reaction can be challenging. |

| Overall Yield | Can be high, depending on the efficiency of each step. | Can be moderate to good, with the Willgerodt-Kindler reaction being the yield-determining step. |

Conclusion

Both presented pathways offer viable and robust methods for the synthesis of 6-Chloro-2-fluoro-3-methylphenylacetic acid. The choice between the two routes will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The side-chain halogenation route is a more linear and perhaps more predictable synthesis, while the Willgerodt-Kindler pathway offers a more convergent approach. This guide provides the necessary foundational knowledge for researchers to confidently embark on the synthesis of this important molecule.

References

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016). Science. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 6-chloro-2-fluorobenzyl chloride. (n.d.). PrepChem.com. [Link]

- Preparation method of 2-chloro-4-fluorotoluene. (2020).

-

2-Chloro-6-fluorotoluene. (n.d.). Wikipedia. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Willgerodt rearrangement. (n.d.). Wikipedia. [Link]

-

Nickel-catalyzed cyanation of benzyl chlorides with trimethylsilyl cyanide. (n.d.). Royal Society of Chemistry. [Link]

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Sandmeyer reaction (video). (n.d.). Khan Academy. [Link]

-

Synthesis of 6‐chloro‐2‐fluorohex‐1‐en‐3‐ol (32) from 6‐chlorohex‐1‐ene... (n.d.). ResearchGate. [Link]

-

Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]

-